[2,4!-DIBENZO-18-CROWN-6

Description

BenchChem offers high-quality [2,4!-DIBENZO-18-CROWN-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,4!-DIBENZO-18-CROWN-6 including the price, delivery time, and more detailed information at info@benchchem.com.

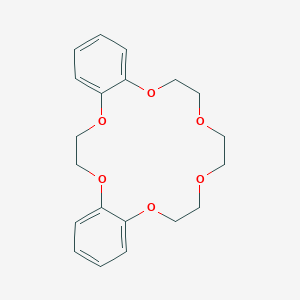

Structure

3D Structure

Properties

IUPAC Name |

2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-3-7-19-17(5-1)23-13-11-21-9-10-22-12-14-24-18-6-2-4-8-20(18)26-16-15-25-19/h1-8H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYUKLFZWCJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369244 | |

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-61-4 | |

| Record name | ST50408987 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crown Jewel of Cation Coordination: An In-Depth Technical Guide to the Cation-Binding Capabilities of Dibenzo-18-Crown-6

This guide provides an in-depth exploration of the cation-binding properties of dibenzo-18-crown-6 (DB18C6), a cornerstone of supramolecular chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the principles, methodologies, and applications of this remarkable macrocycle. We will delve into the intricate dance between DB18C6 and various cations, exploring the subtle forces that govern their interactions and the profound implications for scientific advancement.

Introduction: The Unique Architecture of Dibenzo-18-Crown-6

First synthesized by Charles J. Pedersen in 1967, dibenzo-18-crown-6 is a macrocyclic polyether with the chemical formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂.[1] Its structure is characterized by an 18-membered ring containing six oxygen atoms, with two benzene rings fused to the polyether framework.[1] This unique architecture, featuring a hydrophobic exterior and a hydrophilic cavity lined with electron-rich oxygen atoms, is the key to its remarkable ability to selectively bind cations.[2][3] The rigid nature imparted by the dibenzo groups distinguishes it from its more flexible counterpart, 18-crown-6, leading to distinct binding characteristics.[3][4]

The central cavity of DB18C6 is ideally sized to encapsulate the potassium ion (K⁺), leading to a strong and selective binding affinity for this particular cation.[2][3] This "size-fit" concept, while a foundational principle, is nuanced by various factors that we will explore in detail. The ability of DB18C6 to solubilize inorganic salts in organic solvents has made it an invaluable tool in various chemical processes.[1]

The Heart of the Matter: Principles of Cation Binding

The interaction between dibenzo-18-crown-6 and a cation is a classic example of host-guest chemistry. The primary driving force is the electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen atoms within the crown ether's cavity. The six oxygen atoms coordinate with the cation, effectively replacing its hydration shell.

Several key factors govern the stability and selectivity of the resulting complex:

-

Cation Size and Cavity Complementarity: The "size-fit" relationship is a critical determinant of binding strength. Dibenzo-18-crown-6 exhibits a pronounced selectivity for the potassium ion because the ionic diameter of K⁺ (2.66 Å) is a near-perfect match for the cavity size of the crown ether (2.6-3.2 Å). Cations that are too small (e.g., Li⁺, Na⁺) or too large (e.g., Rb⁺, Cs⁺) do not fit as snugly within the cavity, leading to weaker interactions.[2][3]

-

Cation Charge Density: Cations with a higher charge density generally form more stable complexes due to stronger electrostatic interactions. However, this is often counterbalanced by the energetic penalty of desolvation.

-

Solvent Effects: The nature of the solvent plays a pivotal role in the complexation process. In polar solvents, both the cation and the crown ether are solvated. For complexation to occur, these solvent molecules must be stripped away, which requires an energy input. The overall stability of the complex is therefore a balance between the energy gained from the cation-crown interaction and the energy required for desolvation.[3][4] Consequently, binding constants are typically higher in less polar solvents where the desolvation penalty is lower.

-

Counter-ion: The nature of the anion associated with the cation can also influence the complexation equilibrium, particularly in solvents of low polarity where ion pairing is more prevalent.

The interplay of these factors is elegantly illustrated by the observation that in the gas phase, smaller cations with higher charge density exhibit stronger binding to DB18C6. However, in aqueous solution, the high desolvation energy of these smaller ions shifts the preference towards potassium, which offers an optimal balance of binding energy and desolvation penalty.[3][4]

Quantifying the Interaction: A Comparative Look at Binding Constants

The stability of a cation-crown ether complex is quantitatively expressed by its stability constant (log K). The higher the log K value, the more stable the complex. The following table provides a compilation of stability constants for dibenzo-18-crown-6 with various alkali and alkaline earth metal cations in different solvents.

| Cation | Ionic Radius (Å) | Solvent | Log K |

| Li⁺ | 0.76 | Methanol | 2.70 |

| Na⁺ | 1.02 | Methanol | 4.08 |

| K⁺ | 1.38 | Methanol | 5.00 |

| Rb⁺ | 1.52 | Methanol | 4.50 |

| Cs⁺ | 1.67 | Methanol | 3.55 |

| NH₄⁺ | 1.48 | Methanol | 4.14 |

| Mg²⁺ | 0.72 | Water | 1.20 |

| Ca²⁺ | 1.00 | Water | 2.40 |

| Sr²⁺ | 1.18 | Water | 3.60 |

| Ba²⁺ | 1.35 | Water | 4.20 |

Note: These values are compiled from various sources and are intended for comparative purposes. Absolute values may vary depending on experimental conditions.

As the data illustrates, the selectivity for potassium is a recurring theme across different solvent systems.

Experimental Methodologies for Characterizing Cation Binding

A variety of experimental techniques are employed to determine the stability constants and thermodynamic parameters of dibenzo-18-crown-6-cation complexes. The choice of method depends on the specific system under investigation and the desired level of detail.

Conductometric Titration

Principle: This technique relies on the change in molar conductivity of a salt solution upon the addition of the crown ether. The formation of the complex alters the mobility of the cation, leading to a change in the overall conductivity of the solution.

Experimental Workflow:

Workflow for Conductometric Titration.

Detailed Protocol for Conductometric Titration of DB18C6 with KCl in Methanol:

-

Solution Preparation:

-

Prepare a 1.0 x 10⁻³ M solution of potassium chloride (KCl) in anhydrous methanol.

-

Prepare a 2.0 x 10⁻² M solution of dibenzo-18-crown-6 (DB18C6) in anhydrous methanol.

-

-

Instrumentation Setup:

-

Use a high-precision conductivity meter and a dip-type conductivity cell with a known cell constant.

-

Place the conductivity cell in a thermostatted water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of the KCl solution into the titration vessel.

-

Immerse the conductivity cell and a magnetic stir bar into the solution.

-

Allow the system to equilibrate thermally and record the initial conductance.

-

Using a micropipette or a precision burette, add small increments (e.g., 0.1 mL) of the DB18C6 solution to the KCl solution.

-

After each addition, stir the solution to ensure homogeneity and allow the conductance reading to stabilize before recording the value.

-

Continue the additions until the molar ratio of [DB18C6]/[K⁺] is approximately 2:1.

-

-

Data Analysis:

-

For each data point, calculate the molar conductivity (Λ) correcting for the change in volume.

-

Plot the molar conductivity as a function of the molar ratio of [DB18C6]/[K⁺].

-

The resulting titration curve is then fitted to a 1:1 binding isotherm using specialized software to calculate the stability constant (K).[5]

-

UV-Vis Spectrophotometric Titration

Principle: This method is applicable when the complexation of the cation by the crown ether results in a change in the ultraviolet-visible absorption spectrum of the crown ether. The aromatic rings in dibenzo-18-crown-6 provide a chromophore that can be sensitive to the binding event.

Experimental Workflow:

Workflow for UV-Vis Spectrophotometric Titration.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction.[6][7]

Experimental Workflow:

Workflow for Isothermal Titration Calorimetry.

Detailed Protocol for ITC Analysis of DB18C6 and K⁺ Interaction:

-

Solution Preparation:

-

Prepare a 2 mM solution of KCl in deionized water.

-

Prepare a 20 mM solution of DB18C6 in the same batch of deionized water.

-

Degas both solutions to prevent bubble formation in the calorimeter cell and syringe.

-

-

Instrumentation Setup:

-

Set the experimental temperature (e.g., 25 °C) and the stirring speed (e.g., 300 rpm).

-

Load the KCl solution into the sample cell and the DB18C6 solution into the injection syringe.

-

-

Titration Procedure:

-

Perform an initial injection of a small volume (e.g., 1 µL) to account for any initial mixing artifacts, and discard this data point from the analysis.

-

Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the thermal signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of DB18C6 to K⁺.

-

Fit the resulting binding isotherm to a one-site binding model using the instrument's software to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[7]

-

Applications in Drug Development and Beyond

The unique cation-binding properties of dibenzo-18-crown-6 have led to its application in various fields, including several areas of interest to drug development professionals.

Ion-Selective Electrodes (ISEs) for Pharmaceutical Analysis

Dibenzo-18-crown-6 is a highly effective ionophore for the fabrication of potassium-selective electrodes. These sensors can be used for the precise and rapid determination of potassium ion concentrations in biological fluids and pharmaceutical formulations. This is particularly relevant for monitoring potassium levels in patients undergoing treatment with drugs that can affect electrolyte balance, such as diuretics or certain cardiovascular medications. The principle involves incorporating DB18C6 into a polymeric membrane (typically PVC), which then selectively binds K⁺ ions, generating a potentiometric response that is proportional to the potassium concentration.[8]

Drug Delivery Systems

The ability of DB18C6 to encapsulate cations can be harnessed in the design of novel drug delivery systems. For instance, it can be incorporated into hydrogels or nanofibers to create materials with ion-responsive properties.[9] Such systems could potentially be designed to release a therapeutic agent in response to changes in the local concentration of a specific cation, such as potassium. This could lead to the development of "smart" drug delivery platforms that provide targeted and controlled release of drugs. For example, PCL/DB18C6 composite nanofibers have been shown to selectively adsorb potassium ions, demonstrating the potential for creating materials for selective ion recovery or targeted delivery.[9]

Synthesis of Biologically Active Molecules

Derivatives of dibenzo-18-crown-6 have been synthesized and investigated for their potential biological activities. By attaching other functional groups to the dibenzo framework, it is possible to create hybrid molecules that combine the ionophoric properties of the crown ether with the therapeutic action of another moiety. For example, hydrazone derivatives of DB18C6 have been synthesized and evaluated for their antibacterial properties.

Conclusion: A Versatile Tool with Enduring Relevance

Dibenzo-18-crown-6, with its elegant structure and remarkable cation-binding capabilities, continues to be a molecule of significant interest in both fundamental and applied research. Its high selectivity for potassium ions, coupled with its well-understood binding thermodynamics, makes it an invaluable tool for researchers in chemistry, biology, and medicine. From its use in highly selective sensors for pharmaceutical analysis to its potential role in the development of next-generation drug delivery systems, the applications of dibenzo-18-crown-6 are a testament to the power of supramolecular chemistry to address contemporary scientific challenges. As our understanding of molecular recognition deepens, the "crown jewel" of cation coordination is poised to play an even greater role in the innovations of tomorrow.

References

-

Choi, C. M., Heo, J., & Kim, N. J. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Chemistry Central Journal, 6(1), 84. [Link]

-

ResearchGate. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]

-

Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. (n.d.). [Link]

-

Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. [Link]

-

International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. [Link]

-

Wikipedia. (n.d.). Dibenzo-18-crown-6. [Link]

-

MDPI. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. [Link]

-

DergiPark. (2023). DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS. [Link]

-

ResearchGate. (2026). Membrane based on decyl-18-crown-6 for a potassium selective sensor. [Link]

-

TA Instruments. (n.d.). Continuous isothermal Titration Calorimetry - ciTC - a new way to speed up and improve binding experiments. [Link]

-

ResearchGate. (1997). Conductance Study of the Binding of K + by Dibenzo-pyridino-18-crown-6 and 1,10-N ,N 0 -didecyl-diaza-18-crown-6 in Acetonitrile. [Link]

-

ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). [Link]

-

Microhydration Effects on the Encapsulation of Potassium Ion by dibenzo-18-crown-6. (2014). [Link]

-

PubMed. (2009). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. [Link]

Sources

- 1. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

Thermodynamic Stability of Dibenzo-18-Crown-6 Complexes: An In-depth Technical Guide

Abstract

Dibenzo-18-crown-6 (DB18C6), a seminal macrocyclic polyether, has garnered significant attention for its remarkable ability to selectively form stable complexes with various cations. This technical guide provides a comprehensive exploration of the thermodynamic principles governing the stability of these complexes. Aimed at researchers, scientists, and drug development professionals, this document delves into the intricate interplay of factors influencing complexation, details robust experimental methodologies for characterization, and discusses the practical implications of this knowledge in diverse scientific fields, including pharmaceutical sciences.

Introduction: The Unique Architecture of Dibenzo-18-Crown-6

First synthesized by Charles J. Pedersen, dibenzo-18-crown-6 is an aromatic crown ether with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂.[1] Its structure consists of an 18-membered ring containing six oxygen atoms, with two benzene rings fused to the macrocycle.[1] This unique architecture creates a pre-organized, electron-rich cavity, approximately 2.6-3.2 Å in diameter, which is ideal for encapsulating specific cations in a "host-guest" relationship.[2][3] The presence of the benzo groups imparts a degree of rigidity to the macrocycle compared to its aliphatic counterpart, 18-crown-6, and influences its electronic properties and, consequently, its complexation behavior.[2]

The complexation process is a cornerstone of supramolecular chemistry, where non-covalent interactions drive the formation of well-defined assemblies.[4] The stability of these DB18C6 complexes is not merely a matter of size-fit but is governed by a delicate balance of thermodynamic factors, including enthalpy and entropy changes, which are highly sensitive to the surrounding environment.[2][5] Understanding these thermodynamic principles is paramount for predicting and controlling the behavior of these complexes in various applications.

Foundational Principles of Thermodynamic Stability

The formation of a complex between a host molecule, DB18C6 (H), and a guest cation, M⁺, in a solvent can be represented by the following equilibrium:

H + M⁺ ⇌ [HM]⁺

The thermodynamic stability of the resulting complex, [HM]⁺, is quantified by the equilibrium constant (K), also known as the stability or formation constant. A higher K value signifies a more stable complex and a greater propensity for complex formation. The stability constant is related to the standard Gibbs free energy change (ΔG°) of the complexation reaction by the equation:

ΔG° = -RT ln(K)

where R is the universal gas constant and T is the absolute temperature. The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

-

Enthalpy Change (ΔH°): This term reflects the change in bond energies and intermolecular forces during complexation. A negative ΔH° (exothermic process) indicates that the interactions between the cation and the crown ether are stronger than the interactions of the individual species with the solvent molecules they displace. This is often the primary driving force for complexation.

-

Entropy Change (ΔS°): This term represents the change in the degree of randomness or disorder of the system. The complexation process itself, where two or more particles associate to form one, is typically entropically unfavorable (negative ΔS°). However, the release of solvent molecules from the solvation shells of the cation and the crown ether upon complexation can lead to a positive entropic contribution, sometimes significant enough to drive the complexation.

A thorough understanding of the thermodynamic stability of DB18C6 complexes, therefore, requires the dissection of the Gibbs free energy into its enthalpic and entropic components.

Key Factors Influencing the Thermodynamic Stability of DB18C6 Complexes

The stability of DB18C6 complexes is a multifactorial phenomenon, with several key parameters dictating the strength and selectivity of the host-guest interaction.

The "Size-Fit" Concept and Cation Selectivity

The principle of "size-fit" is a fundamental concept in crown ether chemistry, suggesting that the most stable complexes are formed when the ionic radius of the cation closely matches the cavity size of the macrocycle.[2] For DB18C6, with its cavity diameter of 2.6-3.2 Å, the potassium ion (K⁺, ionic radius ~1.38 Å) is an almost perfect fit, leading to strong and selective binding.[3][4] This selectivity is a hallmark of DB18C6 and is exploited in many of its applications.

However, the "size-fit" concept is a simplification. While it provides a good initial prediction, other factors can significantly modulate the observed stability. For instance, in the gas phase, smaller cations like Li⁺ and Na⁺ often exhibit stronger intrinsic binding to 18-crown-6 and DB18C6 than K⁺, highlighting the crucial role of the solvent in dictating the selectivity observed in solution.[6]

The Profound Influence of the Solvent

The solvent plays a critical and multifaceted role in the thermodynamics of complexation. The overall stability of a DB18C6 complex in a given solvent is the result of a competition between the crown ether and the solvent molecules for the cation.[2]

-

Solvation Strength: In solvents with high donor numbers (a measure of Lewis basicity), the cation is strongly solvated. This strong solvation must be overcome for the crown ether to bind the cation, resulting in a less favorable enthalpy of complexation and a lower stability constant. Conversely, in solvents with low donor numbers, the cation is less strongly solvated, and complexation with DB18C6 is more favorable.[2]

-

Dielectric Constant: The dielectric constant of the solvent influences the electrostatic interactions. In solvents with a low dielectric constant, the electrostatic attraction between the cation and the polar oxygen atoms of the crown ether is enhanced, leading to greater stability.

-

Solvent Reorganization: The formation of the host-guest complex necessitates the reorganization of solvent molecules around the newly formed entity. This reorganization contributes to the overall entropy change of the system.

The interplay of these solvent effects can lead to significant variations in the stability and even the selectivity of DB18C6 for different cations.

The Role of the Counter-Anion

While the primary interaction is between the crown ether and the cation, the counter-anion can also influence the thermodynamic stability of the complex, particularly in solvents of low to moderate polarity. In such environments, ion pairing between the complexed cation and the counter-anion can occur. The nature of the anion (e.g., its size, charge density, and polarizability) affects the strength of this ion pairing, which in turn can impact the overall stability of the crown ether complex. For instance, smaller, "harder" anions with high charge density may form tighter ion pairs, which could either stabilize or destabilize the crown ether complex depending on the specific system. The release of the anion's hydration shell upon complex formation also contributes to the overall thermodynamics.[7]

Structural and Electronic Effects of the Dibenzo Moiety

The two benzo groups fused to the 18-crown-6 ring have a significant impact on its complexing ability.

-

Rigidity: The aromatic rings reduce the conformational flexibility of the macrocycle. This pre-organization of the binding sites can be entropically favorable for complexation, as less conformational change is required upon cation binding.

-

Electronic Effects: The electron-withdrawing nature of the phenyl groups reduces the electron-donating ability of the four oxygen atoms attached to them. This generally leads to lower stability constants for DB18C6 complexes compared to their 18-crown-6 counterparts under similar conditions.

Quantitative Analysis: Thermodynamic Parameters of DB18C6 Complexes

A quantitative understanding of the stability of DB18C6 complexes requires the determination of their stability constants (log K) and the associated thermodynamic parameters (ΔH° and ΔS°). The following table summarizes representative data for the 1:1 complexation of DB18C6 with various alkali and alkaline earth metal cations in different solvents.

| Cation | Ionic Radius (Å) | Solvent | log K | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |

| Na⁺ | 1.02 | Methanol | 4.08 | - | - | [5] |

| K⁺ | 1.38 | Methanol | 5.00 | -45.6 | -17.1 | [5] |

| Rb⁺ | 1.52 | Methanol | 4.45 | - | - | [5] |

| Cs⁺ | 1.67 | Methanol | 3.55 | - | - | [5] |

| NH₄⁺ | 1.48 | Acetonitrile | < DB18C6 | - | - | [2] |

| Ca²⁺ | 1.00 | Methanol | 3.60 | - | - | [5] |

| Sr²⁺ | 1.18 | Methanol | 4.30 | - | - | [5] |

| Ba²⁺ | 1.35 | Methanol | 4.29 | - | - | [5] |

| UO₂²⁺ | - | THF-EtOAc | > | - | - | [8] |

| UO₂²⁺ | - | PC-EtOAc | > | - | - | [8] |

| UO₂²⁺ | - | DMF-EtOAc | ≈ | - | - | [8] |

| UO₂²⁺ | - | AN-EtOAc | ≈ | - | - | [8] |

Note: The data presented is a compilation from multiple sources, and slight variations may exist between different studies. A direct comparison of stability constants should be made with caution unless the experimental conditions are identical. The stability constant of the (DB18C6 . UO₂)2+ complex in various neat solvents at 25 °C decreases in order: THF > EtOAc > PC > AN > DMF.[8]

Experimental Methodologies for Determining Thermodynamic Stability

The accurate determination of stability constants and thermodynamic parameters is crucial for understanding and utilizing DB18C6 complexes. Several instrumental techniques are commonly employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction in a single experiment.

-

Sample Preparation:

-

Prepare a solution of DB18C6 (typically in the micromolar range, e.g., 100 µM) in the desired solvent.

-

Prepare a solution of the cation salt (typically in the millimolar range, e.g., 1-2 mM) in the exact same solvent batch to minimize dilution heats.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 300-500 rpm) to ensure rapid mixing without generating excessive heat from friction.

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Load the DB18C6 solution into the sample cell (typically ~200-1400 µL, depending on the instrument).

-

Load the cation salt solution into the injection syringe (typically ~40-250 µL).

-

Perform a series of small injections (e.g., 1-10 µL) of the cation solution into the DB18C6 solution. The heat change associated with each injection is measured.

-

Allow the system to return to baseline equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per injection (ΔH).

-

Plot the heat change per mole of injectant against the molar ratio of cation to DB18C6.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This will yield the values for K, ΔH°, and the stoichiometry (n).

-

The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the equations mentioned in Section 2.

-

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants if the complexation process results in a change in the absorbance spectrum of the crown ether or the guest. The benzo groups of DB18C6 provide a chromophore that is sensitive to its electronic environment, which can be altered upon cation binding.

-

Sample Preparation:

-

Prepare a stock solution of DB18C6 of known concentration in the chosen solvent.

-

Prepare a stock solution of the cation salt of known concentration in the same solvent.

-

-

Titration:

-

Place a known volume and concentration of the DB18C6 solution into a cuvette.

-

Record the initial UV-Vis spectrum.

-

Make successive additions of small, known volumes of the cation salt solution to the cuvette.

-

After each addition, mix thoroughly and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the change in absorbance at a wavelength where the change is most significant.

-

Correct the absorbance data for dilution effects at each titration point.

-

Plot the change in absorbance against the concentration of the added cation.

-

Use a non-linear regression analysis to fit the data to a suitable binding model (e.g., 1:1 binding isotherm) to determine the stability constant, K.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. sid.ir [sid.ir]

- 3. iajpr.com [iajpr.com]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. The effects of halide anions on the dielectric response of potassium halide solutions in visible, UV and far UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Potentiometric Sensors Based on Dibenzo-18-Crown-6 for Drug Analysis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, fabrication, and application of potentiometric sensors utilizing dibenzo-18-crown-6 (DB-18-C-6) as a selective ionophore for pharmaceutical analysis. Potentiometric methods offer a compelling alternative to traditional analytical techniques, delivering high sensitivity, cost-effectiveness, and simplicity.[1] This guide elucidates the fundamental principles of supramolecular host-guest chemistry that govern the sensor's selectivity, provides detailed, field-proven protocols for electrode construction and sample analysis, and presents key performance data for the quantification of drugs bearing protonated amine functionalities.

Principle of Operation: Supramolecular Recognition of Drug Molecules

The efficacy of these sensors is rooted in the principles of supramolecular chemistry, specifically the "host-guest" interaction between the DB-18-C-6 ionophore (the host) and the target drug molecule (the guest).

The Causality of Selectivity: Dibenzo-18-crown-6 is a macrocyclic polyether with a unique three-dimensional structure. Its central cavity, approximately 2.6-3.2 Å in diameter, is lined with six oxygen atoms. These atoms create a highly electronegative environment, ideal for forming stable, non-covalent complexes with cations of a complementary size.[2]

Many pharmaceutical compounds, particularly local anesthetics, antidepressants, and antivirals, contain primary or secondary amine groups. In an appropriately acidic medium (pH < pKa of the amine), these groups exist in their protonated, cationic form (R-NH₃⁺ or R₂-NH₂⁺). The key to the sensor's function is the selective encapsulation of this protonated amine group within the DB-18-C-6 cavity. This interaction is stabilized by a combination of ion-dipole forces and hydrogen bonding between the hydrogen atoms of the amine and the oxygen atoms of the crown ether.[3] This host-guest complex formation at the sensor membrane-solution interface is the primary signal transduction event.

The potential difference that arises at this interface is governed by the Nernst equation and is logarithmically proportional to the activity (concentration) of the target drug cation in the sample. This change in potential is measured against a stable reference electrode, allowing for precise quantification.

Caption: Host-guest complexation between DB-18-C-6 and a protonated drug molecule.

Fabrication of the Ion-Selective Electrode (ISE)

The performance of a DB-18-C-6 based ISE is critically dependent on the precise composition of its ion-selective membrane (ISM). Each component serves a distinct and vital function.

Core Components & Their Rationale:

-

Ionophore (DB-18-C-6): The active recognition element responsible for selective binding of the target analyte.

-

Polymer Matrix (e.g., high molecular weight PVC): Provides the physical support and framework for the membrane, entrapping the other components.

-

Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE): A water-immiscible organic solvent that acts as a membrane solvent, ensuring high mobility of the ionophore and its complex within the membrane phase. It also ensures the membrane remains flexible and durable.

-

Lipophilic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB): An ionic salt with a bulky, lipophilic anion. Its role is to reduce the membrane's electrical resistance and minimize the co-extraction of interfering anions from the sample into the organic membrane phase, thereby enhancing selectivity.

Protocol 1: Preparation of the PVC-Based Ion-Selective Membrane

This protocol describes the casting of a ~0.1 mm thick membrane, a self-validating system where a homogenous, mechanically stable film is indicative of a successful preparation.

Materials:

-

Dibenzo-18-crown-6 (Ionophore)

-

Poly(vinyl chloride), high molecular weight (Matrix)

-

o-Nitrophenyl octyl ether (Plasticizer)

-

Potassium tetrakis(4-chlorophenyl)borate (Lipophilic Additive)

-

Tetrahydrofuran (THF), analytical grade

Procedure:

-

Component Weighing: Accurately weigh the membrane components into a 10 mL glass vial. A typical composition for drug sensing is:

-

DB-18-C-6: 2.0 mg

-

PVC: 33.0 mg

-

o-NPOE: 64.0 mg

-

KTpClPB: 1.0 mg (Note: The total mass should be approximately 100 mg. Ratios can be optimized for specific drug targets).

-

-

Dissolution: Add ~2 mL of THF to the vial. Cap tightly and swirl gently or use a vortex mixer until all components are fully dissolved. The resulting "membrane cocktail" should be clear, homogenous, and slightly viscous.

-

Membrane Casting:

-

Place a clean, dry glass ring (e.g., 25 mm diameter) onto a perfectly level and clean glass plate.

-

Carefully pour the membrane cocktail into the center of the ring.

-

Immediately cover the setup with a petri dish, leaving a small gap for slow solvent evaporation.

-

Expert Insight: Slow evaporation is critical. Rapid drying can trap air bubbles and create an uneven membrane, leading to unstable potentials and a poor Nernstian response.

-

-

Drying: Allow the THF to evaporate completely at room temperature for at least 24 hours. The result is a transparent, flexible, and uniform polymeric film.

Protocol 2: Assembly of the Potentiometric Sensor

Materials:

-

Prepared PVC membrane

-

Electrode body (commercially available or custom-made)

-

Cork borer (5-10 mm diameter)

-

Internal Filling Solution (e.g., 1.0 x 10⁻³ M of the target drug hydrochloride in 0.01 M KCl)

-

Ag/AgCl internal reference electrode

Procedure:

-

Membrane Dissection: Using a sharp cork borer, carefully cut a circular disk from the master membrane. Handle the disk with tweezers to avoid contamination.

-

Electrode Mounting: Securely mount the membrane disk at the tip of the electrode body. Ensure a watertight seal. Commercial electrode bodies often have a screw-on cap that simplifies this process.

-

Filling: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped at the membrane-solution interface.

-

Internal Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution and secure it.

-

Conditioning:

-

This is a crucial, self-validating step. The electrode must be soaked for at least 2-4 hours in a solution of the target drug (e.g., 1.0 x 10⁻³ M).

-

Rationale: Conditioning allows the membrane-solution interface to equilibrate, ensuring a stable and reproducible baseline potential. A stable potential reading after this period confirms the electrode is ready for use.

-

Caption: Workflow for the fabrication and preparation of a DB-18-C-6 based ISE.

Application in Drug Analysis: Quantification of Daclatasvir

To illustrate the practical application, this section details the use of a DB-18-C-6 sensor for the determination of Daclatasvir (DAC), an anti-hepatitis C virus drug.[3]

Protocol 3: Potentiometric Determination of Daclatasvir

Instrumentation:

-

High-impedance pH/mV meter

-

Fabricated DB-18-C-6 Ion-Selective Electrode (Working Electrode)

-

Double-junction Ag/AgCl reference electrode (Reference Electrode)

-

Magnetic stirrer and stir bars

Procedure:

-

Calibration Curve Construction:

-

Prepare a stock solution of Daclatasvir (e.g., 1.0 x 10⁻² M) in deionized water.

-

Generate a series of standard solutions covering the expected concentration range (e.g., 1.0 x 10⁻⁸ M to 1.0 x 10⁻³ M) by serial dilution of the stock solution.

-

For each standard, pipette 50 mL into a beaker, add a small stir bar, and immerse the conditioned DB-18-C-6 ISE and the reference electrode.

-

Stir at a constant, slow speed and record the potential (in mV) once the reading stabilizes (typically within 5-10 seconds).[3]

-

Plot the stabilized potential (E) on the y-axis against the logarithm of the Daclatasvir concentration (log[DAC]) on the x-axis.

-

Perform a linear regression on the data points within the linear range. The slope, intercept, and correlation coefficient (R²) are key validation parameters.

-

-

Analysis of Unknown Sample:

-

Prepare the unknown sample (e.g., dissolved pharmaceutical tablet, diluted biological fluid) in a 50 mL volume. The pH should be adjusted if necessary to ensure the amine group is protonated.

-

Immerse the electrodes into the unknown sample and record the stabilized potential under the same stirring conditions.

-

Using the equation of the line from the calibration curve (y = mx + c, where y is potential and x is log[concentration]), calculate the logarithm of the concentration of Daclatasvir in the sample.

-

Determine the concentration by taking the antilog of the calculated value.

-

Data Presentation: Performance Characteristics

The following table summarizes typical performance characteristics for DB-18-C-6 based sensors used in the analysis of various drugs.

| Performance Metric | Daclatasvir Sensor[3][4] | Clidinium Sensor[5] | General Performance Target | Rationale for Importance |

| Linear Range (M) | 5.0 x 10⁻⁹ - 1.0 x 10⁻³ | 9.0 x 10⁻⁸ - 1.0 x 10⁻² | Wide as possible | Defines the concentration span where quantification is accurate. |

| Nernstian Slope (mV/decade) | 29.5 ± 1.0 (for dication) | 56.6 ± 0.3 (for monocation) | ~59/z (where z=charge) | Confirms the sensor is operating according to theoretical principles. |

| Limit of Detection (M) | 3.2 x 10⁻⁹ | 9.0 x 10⁻⁸ | As low as possible | Determines the minimum concentration that can be reliably detected. |

| Response Time (s) | 5 - 6 | < 8 | < 30 seconds | A fast response time is crucial for high-throughput analysis. |

| Operational pH Range | Not specified | 4.0 - 11.5 | Analyte Dependent | Must cover the pH range where the drug is in its cationic form. |

| Sensor Lifetime | 16 days | > 4 weeks | Weeks to Months | Indicates the stability and reusability of the electrode. |

Trustworthiness & Self-Validation

The reliability of this potentiometric system is ensured through several intrinsic checks:

-

Nernstian Response: A calibration slope that is close to the theoretical value of 59.2/z mV per decade of concentration (at 25°C, where z is the charge of the ion) is the primary indicator of a properly functioning electrode. Significant deviation suggests issues with the membrane or reference electrode.

-

Reproducibility: Repeated measurements of the same standard should yield potential values within a narrow range (e.g., ±1 mV).

-

Selectivity: The sensor's performance must be validated against common interfering ions. The selectivity coefficient, determined using methods like the Matched Potential Method (MPM), quantifies the sensor's preference for the target drug over an interfering species. A low selectivity coefficient indicates high selectivity. For instance, DB-18-C-6 sensors show excellent selectivity against common inorganic cations like Na⁺, K⁺, and Ca²⁺ when detecting larger organic drug cations.[3][5]

References

- The use of crown ethers as sensor material in potentiometry technique. (2021).

- Mostafa, S. M. (2020). Novel Potentiometric Sensors Based on ß-cyclodextrin and Dibenzo 18-crown-6 Ionophores/Mesoporous Silica Nanoparticles for Clidinium Determination.

- Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for tre

- Potentiometric Sensors Developed for the Measurement of Pharmaceutical Compounds. Medicinal and Medical Chemistry.

- Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment.

- Application Notes and Protocols for Dibenzo-18-crown-6 Based Ion-Selective Electrodes. Benchchem.

Sources

- 1. medmedchem.com [medmedchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Dibenzo-18-crown-6-based carbon paste sensors for the nanomolar potentiometric determination of daclatasvir dihydrochloride: An anti-HCV drug and a potential candidate for treatment of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Use of dibenzo-18-crown-6 for cesium separation from nuclear waste.

Application Note & Protocol

Topic: High-Selectivity Separation of Cesium from Nuclear Waste Streams Using Dibenzo-18-Crown-6

Introduction: The Challenge of Cesium in Nuclear Waste

High-level liquid waste (HLW) generated from the reprocessing of spent nuclear fuel contains a complex mixture of fission products and actinides. Among the most problematic radionuclides is Cesium-137 (¹³⁷Cs), which poses a significant long-term thermal and radiological hazard due to its 30-year half-life and high-energy gamma emission.[1] The selective removal of ¹³⁷Cs from these acidic and high-salt-concentration waste streams is a critical step in waste management.[1][2] Effective separation reduces the volume of high-level waste requiring long-term geological disposal, mitigates radiotoxicity, and allows for the potential recovery and utilization of cesium isotopes.[3]

Crown ethers, a class of macrocyclic polyethers, have emerged as exceptionally effective reagents for this purpose.[2] This document provides a detailed guide on the application of Dibenzo-18-Crown-6 (DB18C6) for the selective separation of cesium ions, leveraging the principles of host-guest chemistry. We will explore its use in both solvent extraction and solid-phase adsorption methodologies, providing field-proven insights and detailed protocols for researchers.

The Principle of Cesium Selectivity: Host-Guest Chemistry

The efficacy of DB18C6 lies in its unique three-dimensional structure. The "18-crown-6" designation refers to a ring containing 18 atoms in total, six of which are oxygen atoms. These oxygen atoms are electron-rich and create a hydrophilic cavity in the center of the molecule. The size of this cavity (approximately 2.6-3.2 Å) is remarkably complementary to the ionic diameter of the cesium cation (Cs⁺, ~3.34 Å).[4]

This "size-fit" principle is the foundation of its selectivity. The Cs⁺ ion is held within the cavity by strong ion-dipole interactions with the oxygen atoms. The two benzo groups attached to the crown ether ring increase its rigidity and hydrophobicity, which is crucial for partitioning the complex into an organic phase during solvent extraction.[5][6] While DB18C6 also shows a strong affinity for potassium (K⁺), which has a similar ionic radius, its selectivity over other common ions in nuclear waste, such as sodium (Na⁺), strontium (Sr²⁺), and various actinides, is excellent.[1][5][7] The solvation energy of the formed complex plays a critical role in determining the binding selectivity in aqueous solutions.[8]

Application I: Solvent Extraction of Cesium

Solvent extraction, or liquid-liquid extraction, is a widely implemented technique for separating components from an aqueous solution into an immiscible organic solvent. In this context, DB18C6 acts as the "extractant," selectively binding Cs⁺ and transferring it from the aqueous nuclear waste stream to the organic phase.

Causality of Experimental Choices: Key Parameters

The efficiency of cesium extraction is not solely dependent on the crown ether but is a function of the entire chemical system. Understanding these parameters is crucial for designing a robust and reproducible protocol.

| Parameter | Influence on Cesium Extraction | Rationale & Expert Insights |

| Organic Diluent | High | The diluent solubilizes the DB18C6 and the resulting Cs⁺ complex. Its polarity and nature affect extraction efficiency. Room-Temperature Ionic Liquids (RTILs) have shown significant promise as diluents, often enhancing extraction compared to conventional solvents like nitrobenzene or dodecane.[2][5][9] |

| Aqueous Phase Acidity (pH) | High | The concentration of nitric acid (HNO₃) in the aqueous phase significantly impacts the distribution ratio of cesium. Typically, extraction efficiency may decrease with increasing acidity, although minima have been observed, with efficiency sometimes rising again at very low pH.[5] This is due to competition from H₃O⁺ ions and changes in the activity of the counter-anion. |

| Counter-Anion | Moderate to High | For the positively charged [Cs⁺ ⊂ DB18C6] complex to transfer to the organic phase, it must be accompanied by an anion to maintain charge neutrality. The hydrophobicity of this anion (e.g., nitrate, picrate) can influence the ease of phase transfer. |

| Temperature | Moderate | Complexation is an equilibrium process and is therefore temperature-dependent. Experiments should be conducted at a controlled temperature to ensure consistent results. |

| Presence of Competing Ions | Moderate | High concentrations of other alkali metals, particularly K⁺, can compete with Cs⁺ for the crown ether cavity, potentially reducing extraction efficiency.[7] Fortunately, the concentration of K⁺ in many nuclear waste streams is not prohibitively high. |

Protocol: Laboratory-Scale Cesium Solvent Extraction

This protocol provides a self-validating framework for assessing the extraction of non-radioactive Cs⁺ from a simulated acidic waste solution. For work with actual radioactive material (e.g., ¹³⁷Cs), all steps must be performed in a certified radiological facility with appropriate shielding and monitoring.

Materials:

-

Dibenzo-18-crown-6 (DB18C6), high purity

-

Organic Diluent (e.g., 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][N(Tf)₂]), Nitrobenzene, or n-Dodecane)

-

Cesium Nitrate (CsNO₃)

-

Nitric Acid (HNO₃), concentrated

-

Deionized Water

-

Separatory funnels, vortex mixer, mechanical shaker

-

Analytical instrument for Cesium quantification (e.g., ICP-MS, Atomic Absorption Spectroscopy)

Procedure:

-

Preparation of Organic Phase:

-

Accurately prepare a solution of DB18C6 in the chosen organic diluent. A typical concentration range is 0.05 M to 0.15 M.[10]

-

Rationale: The concentration of the extractant is a key driver of extraction capacity. This range balances efficiency with solubility and cost.

-

Pre-saturate the organic phase by mixing it with an equal volume of the blank aqueous phase (see step 2, without CsNO₃) for 30 minutes and allowing the phases to separate. Discard the aqueous layer.

-

Rationale: Pre-saturation ensures that volume changes due to mutual solubility during the actual extraction are minimized, leading to more accurate results.

-

-

Preparation of Aqueous Phase (Simulated Waste):

-

Prepare a stock solution of CsNO₃ in deionized water (e.g., 1000 ppm Cs⁺).

-

Create the final aqueous phase by spiking the Cs⁺ stock into a solution of nitric acid to achieve the desired final concentrations (e.g., 10 ppm Cs⁺ in 3 M HNO₃).

-

Rationale: 3 M HNO₃ is a common acidity level for high-level waste streams. The cesium concentration is set to a level easily quantifiable by standard analytical techniques.

-

-

Extraction:

-

In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each). This is a phase ratio (O/A) of 1.

-

Seal the funnel and shake vigorously for 30-60 minutes at a constant temperature (e.g., 25°C) using a mechanical shaker.

-

Rationale: Sufficient mixing time is required to ensure the extraction equilibrium is reached. A constant temperature ensures thermodynamic consistency.

-

Allow the phases to disengage completely. This may take from 30 minutes to several hours depending on the solvent system. Centrifugation can be used to accelerate phase separation if emulsions form.

-

-

Sampling and Analysis:

-

Carefully separate the two phases.

-

Take a precise aliquot from the aqueous phase for analysis. It may be necessary to dilute the sample to fall within the calibration range of the analytical instrument.

-

Analyze the initial and final (post-extraction) concentrations of Cs⁺ in the aqueous phase.

-

-

Data Evaluation (Self-Validation):

-

Calculate the Distribution Ratio (D_Cs) , a key measure of extraction efficiency:

-

D_Cs = ([Cs]initial - [Cs]final) / [Cs]final (assuming O/A ratio of 1)

-

-

Calculate the Percentage Extraction (%E):

-

%E = (D_Cs / (D_Cs + 1)) * 100

-

-

Trustworthiness Check: Perform the experiment in triplicate to determine the standard deviation. A low standard deviation indicates a reproducible procedure. Run a blank extraction (without DB18C6) to confirm that the diluent itself does not significantly extract cesium.

-

Application II: Solid-Phase Adsorption

An alternative to solvent extraction involves immobilizing the DB18C6 molecule onto a solid support, creating a functionalized adsorbent. This approach, often performed using extraction chromatography, offers significant advantages, including the reduction of organic solvent waste, simpler operational setups, and the potential for regeneration and reuse.[3] Materials such as polyimide nanofibers and other resins have been functionalized with DB18C6 for this purpose.[4]

Protocol: Cesium Separation via Extraction Chromatography

This protocol outlines the use of a pre-functionalized DB18C6 resin in a column format.

Materials:

-

DB18C6-functionalized resin (e.g., commercially available or synthesized in-house[4])

-

Chromatography column

-

Simulated waste solution (as prepared in Section 3.2)

-

Eluent solution for stripping (e.g., 0.01 M HNO₃ or deionized water)

-

Peristaltic pump

-

Fraction collector

-

Analytical instrument for Cesium quantification

Procedure:

-

Column Packing and Conditioning:

-

Prepare a slurry of the DB18C6 resin in deionized water.

-

Carefully pack the slurry into the chromatography column to the desired bed height, avoiding the introduction of air bubbles.

-

Rationale: A uniformly packed bed is essential for preventing channeling and ensuring consistent flow dynamics, which maximizes the interaction between the solution and the resin.

-

Condition the column by passing several bed volumes of the blank aqueous matrix (e.g., 3 M HNO₃ without Cs⁺) through it at the operational flow rate.

-

Rationale: Conditioning equilibrates the resin with the pH and ionic strength of the feed solution, preventing shock effects and ensuring the adsorption process starts from a stable baseline.

-

-

Loading (Adsorption):

-

Pump the simulated waste solution containing Cs⁺ through the conditioned column at a controlled, slow flow rate.

-

Rationale: A slow flow rate increases the residence time of the Cs⁺ ions in the column, allowing sufficient time for diffusion and complexation with the immobilized DB18C6 sites, thereby maximizing adsorption.

-

Collect the column effluent in fractions using a fraction collector.

-

-

Washing:

-

After loading is complete, wash the column with the blank aqueous matrix (3 M HNO₃) to displace any remaining feed solution and weakly bound, non-target ions from the void volume.

-

-

Stripping (Elution):

-

Pump the eluent solution (e.g., 0.01 M HNO₃) through the column.

-

Rationale: A low-acidity eluent disrupts the complexation equilibrium, causing the release of the bound Cs⁺ from the resin. This allows for the collection of a concentrated, purified cesium product.

-

Collect the eluate in fractions. The fractions containing the highest concentration of Cs⁺ constitute the purified product.

-

-

Analysis and Validation:

-

Analyze the Cs⁺ concentration in the fractions collected during the loading and stripping phases.

-

Validation: Plot the Cs⁺ concentration versus the effluent volume. During loading, this generates a "breakthrough curve." The point at which the effluent concentration reaches a certain percentage of the feed concentration defines the breakthrough capacity of the resin. During stripping, this generates an "elution profile," showing the concentrated cesium peak. The total amount of cesium recovered in the elution step divided by the total amount adsorbed should be calculated to determine the recovery efficiency.

-

Safety, Waste Handling, and Radiation Stability

When working with actual nuclear waste, all operations must adhere to strict ALARA (As Low As Reasonably Achievable) principles for radiation protection.

-

Radiological Safety: Use appropriate shielding (e.g., lead bricks), remote handling tools, and continuous radiation monitoring. Personnel must wear appropriate dosimeters.

-

Chemical Safety: The organic solvents and concentrated acids used are corrosive and/or toxic. All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Waste Disposal: The spent organic phase from solvent extraction and the used resin from solid-phase methods will be radioactively contaminated. They must be disposed of as radioactive waste according to institutional and federal regulations. One advantage of solid-phase methods is the potential for volume reduction of the final waste form, for instance, by burning the adsorbent material.[4]

-

Radiation Stability: The crown ether molecule must be stable under the high radiation fields present in nuclear waste. While data on DB18C6 is specific, related crown ethers have been shown to meet the requirements for practical process applications with regard to radiolytic stability.[11]

Conclusion

Dibenzo-18-crown-6 is a powerful and highly selective tool for the separation of cesium from complex nuclear waste streams. Its effectiveness is rooted in the fundamental principles of host-guest chemistry, where the size of its central cavity is ideally matched to the cesium ion. By carefully controlling key parameters in either a solvent extraction or solid-phase adsorption setup, researchers can achieve high separation efficiencies. The protocols provided herein offer a robust, self-validating framework for laboratory-scale investigations, forming a critical bridge between fundamental research and the development of industrial-scale processes for advanced nuclear waste management.

References

-

Vendilo, A.G., et al. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules, 14(12), 5001-5016. [Link][5][9]

-

Patra, K., et al. (2021). Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[10]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation. RSC Advances, 11, 21323. [Link][1]

-

Semantic Scholar. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules. [Link][2]

-

MDPI. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules, 14(12), 5001-5016. [Link][10]

-

Xiao, J., et al. (2025). Electrospun dibenzo-18-crown-6 polyimide dendritic nanofiber membranes for efficient adsorption separation of cesium. ResearchGate. [Link][4]

-

MDPI. (2023). Investigation of the Segregation of Radiocesium from Contaminated Aqueous Waste Using AMP-PAN Extraction Chromatography. Molecules, 28(18), 6599. [Link]

-

National Institutes of Health (NIH). (2024). Technology Demonstration on the Extraction Chromatography (EC) of Cesium Ion (Cs+) from Acidic High-Level Radioactive Liquid Waste. ACS Omega. [Link][3]

-

PubMed. (2009). 18-Crown-6 and dibenzo-18-crown-6 assisted extraction of cesium from water into room temperature ionic liquids and its correlation with stability constants for cesium complexes. Molecules, 14(12), 5001-16. [Link][9]

-

PubMed Central. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 20(8), 2374. [Link][8]

-

ResearchGate. (2014). (PDF) Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link][7]

-

Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. [Link][6]

-

Cambridge University Press. (1998). Radiation stability of dibenzo-21-crown-7 used for solvent extraction of cesium-137. MRS Proceedings, 506. [Link][11]

Sources

- 1. Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Technology Demonstration on the Extraction Chromatography (EC) of Cesium Ion (Cs+) from Acidic High-Level Radioactive Liquid Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.qu.edu.iq [repository.qu.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 18-Crown-6 and dibenzo-18-crown-6 assisted extraction of cesium from water into room temperature ionic liquids and its correlation with stability constants for cesium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Radiation Stability of Dibenzo-21-Crown-7 Used for Solvent Extraction of Cesium-137 | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

Troubleshooting & Optimization

Technical Support Center: Regeneration and Recycling of Dibenzo-18-Crown-6 Phase Transfer Catalysts

Welcome to the technical support center for dibenzo-18-crown-6 (DB-18-C-6), a robust and selective phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the regeneration and recycling of this valuable catalyst. By implementing effective recycling protocols, significant cost savings and a reduction in chemical waste can be achieved, contributing to more sustainable chemical synthesis.

Introduction to Dibenzo-18-Crown-6 and its Recyclability

Dibenzo-18-crown-6 is a macrocyclic polyether renowned for its ability to complex with specific cations, most notably potassium ions (K⁺), thereby facilitating their transport from an aqueous phase to an organic phase.[1][2][3] This property makes it an excellent phase transfer catalyst in a variety of organic reactions. The catalyst's function is rooted in the formation of a stable complex with the cation, which is then soluble in the organic reaction medium.

The key to regenerating DB-18-C-6 lies in the reversible nature of this complexation. By disrupting the crown ether-cation complex, the free crown ether can be recovered and purified for subsequent use. The primary challenge in recycling is to efficiently break this complex and separate the catalyst from the reaction mixture, byproducts, and any remaining reactants.

Troubleshooting Guide: Common Issues in DB-18-C-6 Regeneration

This section addresses specific problems that may arise during the regeneration and recycling of dibenzo-18-crown-6, providing insights into their causes and practical solutions.

Issue 1: Low Recovery of the Catalyst

Symptoms:

-

Significantly lower mass of recovered DB-18-C-6 compared to the initial amount used.

-

Low yield after recrystallization or purification.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Incomplete Decomplexation | The bond between DB-18-C-6 and the cation (e.g., K⁺) is strong. Insufficient effort to break this complex will leave the catalyst in its salt form, which may have different solubility characteristics, leading to losses during extraction.[1] | Acid Treatment: The most common method to break the complex is by introducing a proton source. Washing the organic phase containing the used catalyst with a dilute acid solution (e.g., 1 M HCl) will protonate the counter-anion and release the free crown ether.[4] Ensure thorough mixing during the acid wash. |

| Emulsion Formation | During aqueous extraction, emulsions can form, trapping the catalyst at the interface and making separation difficult. | Brine Wash: After the acid wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions. Solvent Choice: If emulsions persist, consider using a different extraction solvent. |

| Solubility Losses | DB-18-C-6 has some, albeit low, solubility in water. Multiple aqueous washes can lead to cumulative losses. | Minimize Aqueous Washes: Use the minimum number of effective washes. Back-Extraction: If significant loss is suspected, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent to recover some of the dissolved catalyst. |

| Adsorption onto Solids | The catalyst can adsorb onto solid byproducts or drying agents in the reaction mixture. | Filtration and Washing: Ensure that any solid residues from the reaction are thoroughly washed with the organic solvent to recover adsorbed DB-18-C-6 before proceeding with the regeneration protocol. |

Issue 2: Purity of Recycled Catalyst is Low

Symptoms:

-

The melting point of the recovered DB-18-C-6 is broad or lower than the literature value (162.5–163.5 °C).[5]

-

NMR or IR spectra show the presence of impurities.

-

The recycled catalyst exhibits reduced activity in subsequent reactions.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps |

| Residual Starting Materials or Byproducts | The purification process may not have effectively removed unreacted starting materials or byproducts from the original reaction. These can co-crystallize with the crown ether. | Chromatography: Flash column chromatography can be an effective method for separating DB-18-C-6 from impurities of different polarities.[6][7] Recrystallization: Perform a second recrystallization from a suitable solvent. Benzene has been reported as a good solvent for recrystallization to obtain high-purity, needle-like crystals.[8] |

| Catalyst Degradation | Although generally stable, DB-18-C-6 can degrade under harsh conditions. Prolonged exposure to high temperatures in the presence of air can lead to oxidation.[8] Certain reaction conditions might lead to the hydrogenolysis of the polyether ring.[8] | Control Reaction Conditions: Avoid excessive temperatures during the reaction and work-up. When distilling solvents, do so under reduced pressure to keep temperatures low. Store the purified catalyst under a nitrogen atmosphere to prevent oxidation.[8] |

| Incomplete Removal of the Cation | If the decomplexation step is not complete, the recovered material will be a mixture of the free crown ether and its salt complex, leading to reduced performance. | Repeat Acid Wash: Perform an additional wash with dilute acid. Purity Check: Use analytical techniques like ¹H NMR to check for the absence of characteristic peak shifts associated with complexation. |

Experimental Protocols

Protocol 1: Regeneration of Dibenzo-18-Crown-6 via Acidic Extraction

This protocol outlines a general procedure for recovering DB-18-C-6 from a post-reaction organic phase where it was used as a phase transfer catalyst with a potassium salt.

Workflow Diagram:

Caption: A step-by-step workflow for the regeneration of DB-18-C-6.

Methodology:

-

Extraction:

-

Transfer the post-reaction organic phase to a separatory funnel.

-

Dilute the mixture with a suitable organic solvent like dichloromethane to reduce viscosity.

-

Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The DB-18-C-6 will be in the organic phase.

-

Drain the lower aqueous layer.

-

Wash the organic layer with a saturated solution of sodium chloride (brine) to aid in the removal of water and break any emulsions.

-

Separate the layers and transfer the organic phase to an Erlenmeyer flask.

-

-

Drying and Concentration:

-

Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄). Avoid drying agents containing cations that can complex with the crown ether.[9]

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from a minimal amount of a suitable solvent, such as benzene or a mixture of dichloromethane and petroleum ether.[8]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

-

Quality Control:

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dibenzo-18-crown-6 deactivation?

A1: The most common form of "deactivation" is the strong complexation with the target cation, which sequesters the catalyst. True chemical degradation is less common under typical phase transfer catalysis conditions but can occur at elevated temperatures through oxidation or under specific catalytic conditions that may cleave the ether linkages.[8]

Q2: Can I regenerate DB-18-C-6 if I used a sodium salt in my reaction?

A2: Yes, the same principle of acidic workup applies. While DB-18-C-6 has a higher affinity for potassium ions, it also forms complexes with other alkali metal cations like sodium.[1][3] The acid wash will effectively break the sodium-crown ether complex as well.

Q3: How can I be sure my regenerated catalyst is pure enough for reuse?

A3: A combination of physical and spectroscopic methods is recommended. A sharp melting point within the expected range (162.5–163.5 °C) is a good indicator of purity.[5] For more rigorous confirmation, ¹H NMR spectroscopy is highly effective for identifying organic impurities and confirming the chemical structure.[8][10] The absence of significant peaks other than those corresponding to DB-18-C-6 suggests high purity. Infrared (IR) spectroscopy can also be used to confirm the functional groups present.[10]

Q4: What are the key safety precautions when regenerating DB-18-C-6?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber).[11][12] Be cautious when handling acids and organic solvents. Dibenzo-18-crown-6 itself may be toxic and can be absorbed through the skin, so direct contact should be avoided.[8]

Q5: Is there an alternative to acid washing for decomplexation?

A5: While acid washing is the most common and straightforward method, theoretically, any method that disrupts the cation's ability to complex would work. This could include competitive complexation with another ligand that has a higher affinity for the cation, though this would introduce another separation challenge. For most applications, the acid wash followed by purification is the most practical and efficient approach.

References

- Pedersen, C. J. (1972). Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether. Organic Syntheses.

- Choi, C., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Chemistry Central Journal, 6(1), 84.

- Gokel, G. W., et al. (1988). 18-crown-6. Organic Syntheses.

- Wikipedia. (n.d.). Dibenzo-18-crown-6.

- Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. Molecules, 19(9), 13591-13606.

-

Sadyrbaeva, T., & Turgunov, T. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[5]arenes. Chemistry Proceedings, 14(1), 72.

- Al-Omair, M. A. (2015). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Journal of Saudi Chemical Society, 19(5), 515-521.

- ResearchGate. (2012). (PDF)

- Shu, J., et al. (2016). Polystyrene/poly(dibenzo-18-crown-6) composite nanofibers for the selective adsorption of plasma catecholamines. RSC Advances, 6(81), 77899-77907.

- Ahmed, M. A., et al. (2021). DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS. Uludağ University Journal of The Faculty of Engineering, 28(1), 53-64.

- ResearchGate. (2017). Exploring the reaction pathway involved in the dibenzo‐18‐crown‐6 synthesis from catechol and bis(2‐chloroethyl) ether in presence of base | Request PDF.

- CDH Fine Chemical. (n.d.).

- Makrlík, E., et al. (2009). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. Molecules, 14(12), 5000-5012.

- ResearchGate. (2012). (PDF) Development of analytical method for chromatographic separation of copper(II) using poly[dibenzo-18-crown-6].

- ResearchGate. (2005). Dibenzo-18-crown-6- catalyzed reactions | Download Scientific Diagram.

- ResearchGate. (2025).

- Sharma, S., et al. (2021). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Advances, 11(48), 30206-30214.

- Kozinskaya, L., et al. (2023). Synthesis of carbonyl compounds dibenzo-18- crown-6 by the Grinard reaction. BIO Web of Conferences, 68, 00030.

- Santai Technologies. (n.d.).

- Mohite, B. S., & Khopkar, S. M. (1987). Solvent extraction separation of vanadium with dibenzo-18-crown-6. Indian Journal of Chemistry, 26A, 622-623.

- Schlamadinger, D. E., & Pikal, M. J. (2021). Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. Journal of Pharmaceutical Sciences, 110(2), 648-656.

- ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.

- BenchChem. (2025). Personal protective equipment for handling Dibenzo-18-crown-6.

- ResearchGate. (2010). Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (2024). (PDF) Synthesis of carbonyl compounds dibenzo-18- crown-6 by the Grinard reaction.

- Chemos GmbH&Co.KG. (n.d.).

- Thermo Fisher Scientific. (2025).

- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.

- EMD Millipore Corporation. (2021).

Sources

- 1. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and isolation of an 18-crown-6 complex of potassium hydroxide prepared by milling: application to mechanochemical organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 6. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. santaisci.com [santaisci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to Cation Binding: Dibenzo-18-crown-6 vs. Dicyclohexano-18-crown-6